molecular formula C17H12N4 B14156033 2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile CAS No. 573972-27-7

2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile

Cat. No.: B14156033
CAS No.: 573972-27-7
M. Wt: 272.30 g/mol
InChI Key: FBSRDNIWDUKMQY-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with an amino group, a phenyl group, and a carbonitrile group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is then cyclized and nitrilated to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

573972-27-7

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

2-amino-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H12N4/c18-10-15-14(13-7-4-8-20-11-13)9-16(21-17(15)19)12-5-2-1-3-6-12/h1-9,11H,(H2,19,21)

InChI Key

FBSRDNIWDUKMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CN=CC=C3)C#N)N

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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